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Introduction
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized

by involuntary, repetitive body movements. It is a known side effect of long-term use of

dopamine receptor-blocking agents, primarily antipsychotics. NBI-98782, the active metabolite

of valbenazine (INGREZZA®), is a selective vesicular monoamine transporter 2 (VMAT2)

inhibitor.[1][2][3] VMAT2 is a crucial protein in presynaptic neurons responsible for packaging

monoamines, including dopamine, into vesicles for release into the synapse.[4][5][6] By

inhibiting VMAT2, NBI-98782 reduces the amount of dopamine available for release, thereby

mitigating the hyperdopaminergic state believed to underlie the symptoms of tardive

dyskinesia.[4][5] Valbenazine is the first medication approved by the U.S. Food and Drug

Administration (FDA) for the treatment of tardive dyskinesia in adults.[1][7][8]

These application notes provide detailed protocols for preclinical and clinical research involving

NBI-98782, along with a summary of key quantitative data from clinical trials to aid in the

design and interpretation of studies in the field of tardive dyskinesia.

Mechanism of Action
NBI-98782 exerts its therapeutic effect through the selective and reversible inhibition of

VMAT2. This inhibition leads to a decrease in the uptake of dopamine into synaptic vesicles in

the presynaptic neuron. Consequently, less dopamine is released into the synaptic cleft upon
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neuronal firing. This reduction in dopaminergic signaling is thought to alleviate the involuntary

movements characteristic of tardive dyskinesia, which are associated with postsynaptic

dopamine receptor hypersensitivity resulting from chronic dopamine receptor blockade.[4][5]
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Caption: Mechanism of action of NBI-98782 via VMAT2 inhibition.

Quantitative Data Summary
The following tables summarize the pharmacokinetic properties of valbenazine and its active

metabolite NBI-98782, as well as the efficacy data from key clinical trials in patients with tardive

dyskinesia.

Table 1: Pharmacokinetic Parameters of Valbenazine and NBI-98782

Parameter Valbenazine NBI-98782 ([+]-α-HTBZ)

Time to Peak Plasma

Concentration (Tmax)
0.5 - 1.0 hours 4 - 8 hours

Half-life (t½) 15 - 22 hours 15 - 22 hours

Protein Binding >99% ~64%

Metabolism
Hydrolysis to NBI-98782;

CYP3A4/5
Primarily by CYP2D6

Elimination ~60% urine, ~30% feces ~60% urine, ~30% feces
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Table 2: Efficacy of Valbenazine in Tardive Dyskinesia (KINECT 3 Trial)

Outcome Measure Placebo (n=79)
Valbenazine 40
mg/day (n=77)

Valbenazine 80
mg/day (n=78)

AIMS Total Score

Change from Baseline

at Week 6

Mean (SE) -0.1 (0.4) -1.9 (0.4) -3.2 (0.4)

Percentage of

Patients with ≥50%

AIMS Improvement at

Week 6

8.7% 23.8% 40.0%

CGI-TD Score of

"Much Improved" or

"Very Much Improved"

at Week 6

17.7% 36.4% 52.6%

Table 3: Long-Term Efficacy of Valbenazine in Tardive Dyskinesia (KINECT 4 Trial)

Outcome Measure (at
Week 48)

Valbenazine 40 mg/day
(n=45)

Valbenazine 80 mg/day
(n=107)

Mean Change from Baseline in

AIMS Total Score
-10.2 -11.0

Percentage of Patients with

≥50% AIMS Improvement
90.0% 89.2%

CGI-TD Rating of "Much" or

"Very Much Improved"
90.0% 95.9%

PGIC Rating of "Much" or

"Very Much Improved"
90.0% 89.2%
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Preclinical Research Protocols
1. Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats

This model is used to assess the potential of compounds to treat tardive dyskinesia-like

symptoms in rodents.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Induction of VCMs:

Administer haloperidol decanoate (21-28.5 mg/kg) via intramuscular injection once every 3

weeks for a period of 12 to 27 weeks.

Alternatively, administer haloperidol (1 mg/kg) intraperitoneally daily for 21 days.

Behavioral Assessment:

Acclimate the rat to a transparent observation cage (25 x 25 x 25 cm) for 5 minutes.

Videotape the rat for a 2-minute observation period.

A trained observer, blinded to the treatment groups, should count the number of vacuous

chewing movements (VCMs), defined as single mouth openings in the vertical plane not

directed at physical material.

Assessments should be performed at baseline (before haloperidol treatment) and at

regular intervals during and after the treatment period.

Drug Administration:

NBI-98782 or vehicle should be administered (e.g., orally or intraperitoneally) at the

desired doses and time points relative to the behavioral assessment.
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Caption: Workflow for the haloperidol-induced VCM model.

2. In Vivo Microdialysis for Striatal Dopamine Efflux
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This protocol is designed to measure the effect of NBI-98782 on extracellular dopamine levels

in the striatum of freely moving rodents.[1][9]

Animals: Male C57BL/6J mice or Sprague-Dawley rats.

Surgical Procedure:

Anesthetize the animal with isoflurane or a suitable anesthetic.

Secure the animal in a stereotaxic frame.

Implant a guide cannula targeting the dorsal striatum.

Microdialysis Procedure:

Allow the animal to recover from surgery for at least 24 hours.

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane, 6 kDa

cutoff) through the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2

µL/min).

Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).

Administer NBI-98782 or vehicle at the desired dose and route.

Continue collecting dialysate samples for several hours post-administration.

Sample Analysis:

Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using

high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or

mass spectrometry (LC-MS/MS).

Data Analysis:
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Express the neurotransmitter concentrations as a percentage of the baseline levels for

each animal.

Compare the effects of NBI-98782 treatment to the vehicle control group.

Clinical Research Protocol
1. Assessment of Tardive Dyskinesia using the Abnormal Involuntary Movement Scale (AIMS)

The AIMS is the standard clinical tool for assessing the severity of tardive dyskinesia.

Patient Population: Adults with a diagnosis of tardive dyskinesia.

Assessment Procedure:

A trained and calibrated rater should conduct the assessment.

Observe the patient at rest, both unobtrusively and during a structured examination.

The examination involves a series of standardized maneuvers to elicit any underlying

abnormal movements. These include:

Sitting with hands on knees, legs slightly apart.

Opening the mouth and protruding the tongue.

Tapping the thumb with each finger.

Flexing and extending the arms.

Standing and walking.

Rate the severity of involuntary movements in seven body regions on a 5-point scale

(0=none to 4=severe):

Muscles of Facial Expression

Lips and Perioral Area
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Jaw

Tongue

Upper Extremities

Lower Extremities

Trunk

The AIMS total score is the sum of scores from items 1 through 7.

Drug Administration and Follow-up:

Administer valbenazine (NBI-98782 prodrug) or placebo according to the clinical trial

protocol (e.g., starting at 40 mg/day and titrating to 80 mg/day).

Conduct AIMS assessments at baseline and at specified follow-up visits (e.g., weeks 2, 4,

6, and longer for long-term studies).
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Caption: A typical clinical trial workflow for NBI-98782 in tardive dyskinesia.
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Conclusion
NBI-98782, the active metabolite of valbenazine, represents a significant advancement in the

treatment of tardive dyskinesia. A thorough understanding of its mechanism of action and the

application of standardized preclinical and clinical research protocols are essential for the

continued development and characterization of VMAT2 inhibitors for this and other movement

disorders. The data and protocols provided herein serve as a valuable resource for researchers

dedicated to advancing the field of neurotherapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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